molecular formula C17H19N5O5S B2531206 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-27-7

3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2531206
CAS No.: 921060-27-7
M. Wt: 405.43
InChI Key: LWRYUPFHIQPYFX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O5S and its molecular weight is 405.43. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivatives have been reported for their potential in photodynamic therapy, particularly in the treatment of cancer. For example, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in photodynamic therapy. This indicates their potential effectiveness in cancer treatment by generating singlet oxygen to kill cancer cells upon light activation (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have been studied for their ability to inhibit enzymes, which could lead to therapeutic applications. For instance, molecular docking and bioassay studies have been conducted on sulfonamide derivatives as cyclooxygenase-2 inhibitors. These compounds can be designed to target specific enzymes within the body, suggesting a pathway for developing new drugs with improved specificity and reduced side effects (Al-Hourani et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis and characterization of sulfonamide derivatives have revealed their potential as antimicrobial and antifungal agents. This includes novel compounds that have been tested for activity against various bacterial and fungal strains, offering insights into developing new treatments for infections (Küçükgüzel et al., 2013).

Inhibitors of Carbonic Anhydrase

Some studies focus on the inhibition of carbonic anhydrase, a critical enzyme for maintaining pH balance in tissues and organs. Sulfonamide derivatives have shown strong inhibition of this enzyme, presenting opportunities for treating conditions like glaucoma, epilepsy, and mountain sickness. This highlights the compound's role in designing diuretics and antiglaucoma drugs (Gul et al., 2016).

Synthesis and Characterization for Drug Development

The synthesis and detailed characterization of sulfonamide derivatives provide a foundation for drug development. By understanding the structural and chemical properties of these compounds, researchers can design drugs with specific actions, such as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. This research avenue is crucial for expanding the therapeutic arsenal against various diseases (Alyar et al., 2018).

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)14-8-9-15(26-2)16(10-14)27-3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRYUPFHIQPYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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